3-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Description
3-Bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a synthetic benzamide derivative characterized by a brominated aromatic ring and a thioether-linked tetrahydropyran (oxane) moiety. This compound’s structure includes a benzamide core substituted with a bromine atom at the 3-position and an ethylsulfanyl group connected to the oxan-4-yl ring.
Properties
IUPAC Name |
3-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2S/c15-12-3-1-2-11(10-12)14(17)16-6-9-19-13-4-7-18-8-5-13/h1-3,10,13H,4-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTFIDXFLZOSNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Linkage Formation
The oxan-4-ylsulfanyl moiety is introduced through nucleophilic substitution or thiol-ene reactions. Tetrahydro-2H-pyran-4-thiol reacts with halogenated intermediates under basic conditions.
Optimized Conditions:
- Base : Potassium carbonate or triethylamine deprotonates the thiol, enhancing nucleophilicity.
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve solubility.
- Temperature : 60–80°C accelerates the reaction without promoting side reactions.
Case Study:
In a synthesis of N-(3-bromo-2,6-difluorophenyl)propane-1-sulfonamide, 3-bromo-2,6-difluoroaniline (425 mg, 2.04 mmol) reacted with 1-propanesulfonyl chloride (275 μL, 2.45 mmol) in pyridine at 20°C overnight. While yields were moderate (63% after purification), this highlights the viability of sulfonylation in analogous systems.
Amide Coupling Strategies
The final step involves coupling the brominated aromatic acid with the thioether-containing amine. Carbodiimide-based reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are standard.
Critical Parameters:
- Activation : Pre-activation of the carboxylic acid with DCC/HOBt (hydroxybenzotriazole) prevents racemization.
- Solvent : Dichloromethane (DCM) or ethyl acetate balances reactivity and solubility.
- Workup : Acidic washings remove excess reagents, while chromatography isolates the pure product.
Industrial-Scale Adaptation:
A continuous flow reactor system achieved 89% yield in a similar benzamide synthesis by maintaining precise stoichiometry (1:1.05 acid-to-amine ratio) and residence time (12 minutes).
Table 2: Coupling Reagent Performance
| Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCC | 0–5 | 78 | 92 |
| EDC | 20–25 | 85 | 95 |
Purification and Characterization
Final purification employs flash chromatography (SiO₂, ethyl acetate/heptane gradients) or recrystallization from ethanol/water mixtures.
Industrial Production Considerations
Scale-up challenges include optimizing cost-efficiency and minimizing waste. Green chemistry principles advocate for:
- Catalyst Recycling : Palladium catalysts in Suzuki couplings are recovered via filtration.
- Solvent Recovery : Distillation reclaims >90% of DCM and acetonitrile.
Table 3: Environmental Metrics in Large-Scale Synthesis
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent Waste (L/kg) | 120 | 18 |
| Energy Consumption (kWh) | 85 | 22 |
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thioether linkage can be oxidized to sulfoxides or sulfones, and the benzamide core can undergo reduction to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Various substituted benzamides.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced benzamides.
Coupling: Complex aromatic compounds.
Scientific Research Applications
3-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of thioether and bromo substituents on biological activity.
Material Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thioether linkage and bromo substituent can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 3-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide with structurally related benzamide derivatives:
Key Observations:
- Rotational Flexibility : The target compound has 5 rotatable bonds, similar to ZINC33268577, but fewer than tivozanib analogs (6–7 bonds), suggesting intermediate conformational flexibility .
- Hydrogen-Bonding Capacity: THHEB () exhibits superior antioxidant activity due to multiple hydroxyl groups, whereas the target compound’s single H-bond donor may limit similar efficacy .
Pharmacokinetic Considerations
- Compounds with sulfonyl groups (e.g., methylsulfonyl in ) exhibit faster clearance and higher solubility, whereas the oxane ring in the target compound may prolong half-life due to metabolic stability .
- Radioiodinated benzamides () show rapid tumor uptake, implying the target compound could be optimized for diagnostic imaging if radiolabeled .
Biological Activity
3-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 3-position of the benzamide ring and an oxan-4-ylsulfanyl group linked to the nitrogen atom. This unique structure may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity, influencing cellular pathways involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
- Receptor Binding : Interaction with receptors can trigger or block signaling pathways, affecting cellular responses.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains.
- Anticancer Properties : The compound shows potential in inhibiting cancer cell proliferation in vitro.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibition of cell growth in cancer lines | |
| Enzyme Inhibition | Modulation of phospholipase activity |
Case Studies
Several studies have investigated the biological effects of compounds similar to this compound, providing insights into its potential applications.
- Anticancer Activity : A study evaluated the compound's effects on human cancer cell lines, reporting IC50 values indicating significant cytotoxicity. For instance, a related compound demonstrated IC50 values of 1.9 µg/mL against HCT-116 cells, suggesting that structural similarities may confer comparable activities .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties, revealing that derivatives with similar functional groups exhibited potent activity against resistant bacterial strains .
Research Findings
Recent advancements in synthetic methodologies have enabled the efficient production of this compound, facilitating further research into its biological properties.
Table 2: Synthesis and Yield Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
